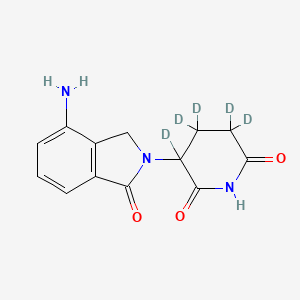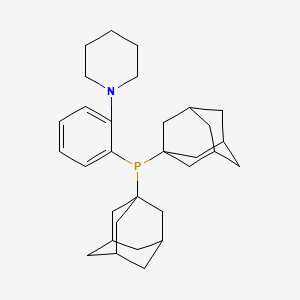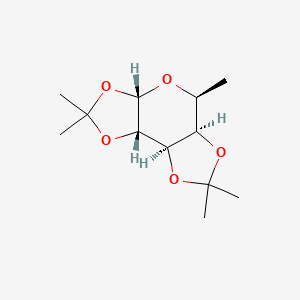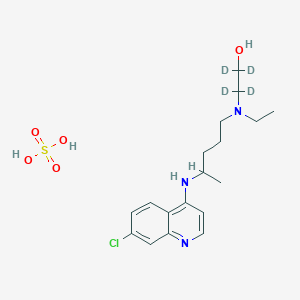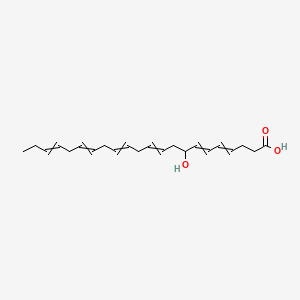
8-羟基二十二碳四烯酸
描述
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid, also known as (±)8-HDHA, is an autoxidation product of docosahexaenoic acid (DHA) in vitro. It belongs to the class of organic compounds known as very long-chain fatty acids, which are fatty acids with an aliphatic tail that contains at least 22 carbon atoms .
Molecular Structure Analysis
The molecular formula of 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is C22H32O3. The exact mass is 344.23514488 g/mol . The structure includes multiple double bonds and a hydroxy group .Physical And Chemical Properties Analysis
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid has a molecular weight of 344.5 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 14 rotatable bonds . Its topological polar surface area is 57.5 Ų .科学研究应用
Role as a Metabolite
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is a metabolite, which means it is an intermediate or end product of metabolism . Metabolites play crucial roles in various biological processes, including energy production, growth, development, and reproduction .
Involvement in Eicosanoid Pathways
This compound is involved in the enzymology of human eicosanoid pathways, specifically the lipoxygenase branches . Eicosanoids are signaling molecules produced by the oxidation of polyunsaturated fatty acids (PUFAs) and are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .
Anti-inflammatory Role
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid has been shown to play a major anti-inflammatory role . It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .
Improvement of Nitroso-Redox Balance
This compound has been found to improve the nitroso-redox balance in microvascular endothelial cells . This could potentially have implications for cardiovascular health and disease prevention .
Reduction of VEGF-Mediated Angiogenic Signaling
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid has been shown to reduce VEGF-mediated angiogenic signaling in microvascular endothelial cells . This could potentially have implications for cancer treatment, as angiogenesis is a key process in the growth and spread of cancer .
Role in Acylcarnitine Metabolism
More specifically, it is an ester of carnitine and is generally formed in the cytoplasm from very long acyl groups synthesized by fatty acid synthases or obtained from the diet . The study of acylcarnitines is an active area of research .
作用机制
Target of Action
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid, also known as 8-HDoHE, is a metabolite It is known to play a significant role in the body’s metabolic processes .
Mode of Action
It is known to be involved in the body’s metabolic processes . It is a hydroxydocosahexaenoic acid that consists of 4Z,6E,10Z,13Z,16Z,19Z-docosahexaenoic acid bearing an additional 8-hydroxy substituent .
Biochemical Pathways
8-HDoHE is involved in various biochemical pathways due to its role as a metabolite . It is a part of the body’s metabolic processes, contributing to the transport of acyl-groups from the cytoplasm into the mitochondria . This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure .
Pharmacokinetics
As a metabolite, it is likely to be involved in various metabolic processes in the body .
Result of Action
It is known to play a significant role in the body’s metabolic processes .
Action Environment
As a metabolite, its action is likely to be influenced by various factors related to the body’s metabolic processes .
属性
IUPAC Name |
8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVYDMSPDDAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694005 | |
| Record name | 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid | |
CAS RN |
90780-54-4 | |
| Record name | 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)
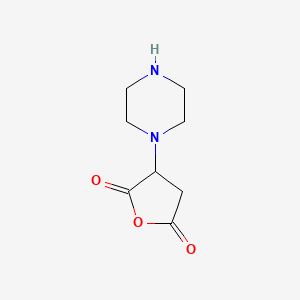

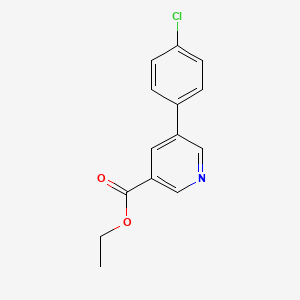
![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)
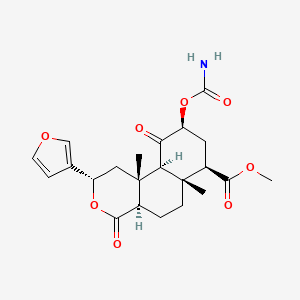
![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)
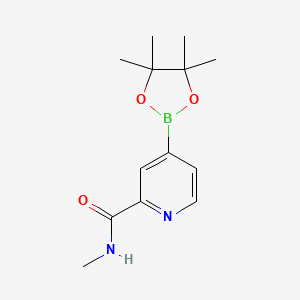
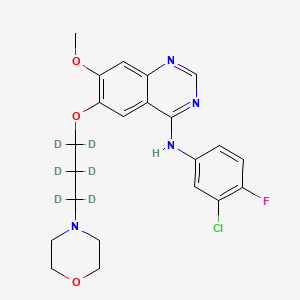
![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)
